molecular formula C9H19BN2O3Si B3280611 (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid CAS No. 719296-53-4

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B3280611
CAS No.: 719296-53-4
M. Wt: 242.16 g/mol
InChI Key: MOOFQFGJFBDLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid (CAS: 719296-53-4) is a boronic acid derivative featuring a pyrazole core substituted at the 1-position with a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group and a boronic acid moiety at the 4-position. The SEM group is widely used to protect amines or heterocyclic NH groups during multi-step organic syntheses, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings . This compound serves as a critical intermediate in pharmaceutical synthesis, exemplified by its role in the production of Baricitinib intermediates, where the SEM group ensures regioselectivity and stability during coupling steps .

Properties

IUPAC Name

[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3Si/c1-16(2,3)5-4-15-8-12-7-9(6-11-12)10(13)14/h6-7,13-14H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOFQFGJFBDLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)COCC[Si](C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trimethylsilyl Ethoxy Methyl Group: The pyrazole derivative is then reacted with a trimethylsilyl ethoxy methyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the trimethylsilyl ethoxy methyl group.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.

    Industry: Used in the synthesis of advanced materials, such as boron-containing polymers and electronic materials.

Mechanism of Action

The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. The trimethylsilyl ethoxy methyl group provides steric protection and enhances the stability of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction between (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid and analogous compounds lies in the substituent at the pyrazole’s 1-position. Key comparisons include:

Compound Substituent (1-position) Molecular Weight Key Properties Applications
(1-Methyl-1H-pyrazol-4-yl)boronic acid Methyl (-CH₃) 124.94 g/mol High aqueous solubility; no deprotection required. Direct use in Suzuki couplings for drug discovery (e.g., kinase inhibitors).
(1-Ethyl-1H-pyrazol-4-yl)boronic acid Ethyl (-CH₂CH₃) 138.97 g/mol Moderate lipophilicity; stable under basic conditions. Intermediate in agrochemicals and small-molecule APIs.
(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid 2-Methoxyethyl (-CH₂CH₂OCH₃) 184.02 g/mol Enhanced solubility in polar solvents; ether group improves metabolic stability. Used in peptide mimetics and nucleotide analogs.
[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]boronic acid 2-Fluoroethyl (-CH₂CH₂F) 157.94 g/mol Increased electronegativity; impacts binding affinity in medicinal chemistry. Potential use in PET radiotracers or fluorinated drug candidates.
Target Compound SEM group (-CH₂OCH₂CH₂Si(CH₃)₃) 298.24 g/mol Bulky, lipophilic; requires acidic deprotection (e.g., TFA). Key intermediate in Baricitinib synthesis; enables multi-step functionalization.

Physicochemical Properties

  • Solubility : The SEM-protected compound exhibits lower aqueous solubility due to its trimethylsilyl group, favoring organic solvents like THF or dioxane. In contrast, methyl and methoxyethyl derivatives are more water-soluble .
  • Stability : The SEM group enhances stability against oxidation and nucleophilic attack, making it suitable for prolonged storage and multi-step syntheses .

Biological Activity

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its pyrazole core, which is known for various pharmacological effects, including antitumor and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₉H₁₈N₂O₃SiB
  • Molecular Weight : 198.34 g/mol
  • CAS Number : 133560-57-3

The biological activity of pyrazole derivatives often involves the inhibition of specific enzymes and pathways associated with disease processes. For instance, pyrazole compounds have been shown to inhibit various kinases and receptors, which are critical in cancer progression and inflammation.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid may act by:

  • Inhibiting key signaling pathways involved in tumor growth.
  • Inducing apoptosis in cancer cells.

In a study focusing on similar pyrazole compounds, it was found that they could effectively inhibit BRAF(V600E), a mutation commonly associated with melanoma, demonstrating their potential as targeted cancer therapies .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. They can modulate inflammatory responses by:

  • Inhibiting the production of pro-inflammatory cytokines.
  • Reducing nitric oxide production in macrophages.

A related compound exhibited significant anti-inflammatory activity by inhibiting LPS-induced production of nitric oxide and TNF-alpha .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. The compound may demonstrate:

  • Broad-spectrum antibacterial effects.
  • Activity against specific pathogens through membrane disruption mechanisms.

A study highlighted that certain pyrazole derivatives showed promising antifungal activity against various phytopathogenic fungi .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryInhibition of nitric oxide production
AntimicrobialDisruption of cell membranes

Case Studies

  • Antitumor Efficacy : A series of pyrazole derivatives were tested for their ability to induce apoptosis in MCF-7 breast cancer cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This suggests that modifications at specific positions on the pyrazole ring can significantly impact biological activity .
  • Synergistic Effects : In combination studies with doxorubicin, certain pyrazole compounds demonstrated a synergistic effect, enhancing the overall efficacy against resistant cancer cell lines. This highlights the potential for these compounds to be used in combination therapies for improved treatment outcomes .

Q & A

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Methodological Answer : Use fluorescence-based assays (e.g., FP-TDP1 for DNA repair enzymes) with IC₅₀ determination. Competitive binding studies (SPR or ITC) quantify affinity. Include positive controls (e.g., known boronic acid inhibitors like bortezomib) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.